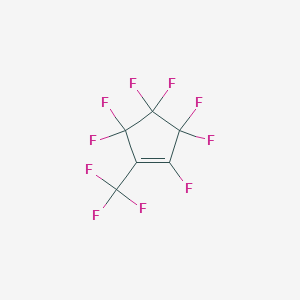

1,3,3,4,4,5,5-Heptafluoro-2-(trifluoromethyl)cyclopent-1-ene

Description

This compound (CAS 1892-03-1) is a highly fluorinated cyclopentene derivative featuring seven fluorine atoms and a trifluoromethyl (-CF₃) substituent. The trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

1,3,3,4,4,5,5-heptafluoro-2-(trifluoromethyl)cyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F10/c7-2-1(5(12,13)14)3(8,9)6(15,16)4(2,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJJAIJDVAMNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C(C1(F)F)(F)F)(F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379296 | |

| Record name | 1,3,3,4,4,5,5-Heptafluoro-2-(trifluoromethyl)cyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780-87-0 | |

| Record name | 1,3,3,4,4,5,5-Heptafluoro-2-(trifluoromethyl)cyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,3,3,4,4,5,5-Heptafluoro-2-(trifluoromethyl)cyclopent-1-ene (CAS Number: 54376-59-9) is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its interactions at the molecular level, potential applications in various fields such as agriculture and medicine, and relevant case studies.

- Molecular Formula : C6F10

- Molecular Weight : 278.048 g/mol

- Structure : The compound features a cyclopentene ring substituted with multiple fluorine atoms and a trifluoromethyl group.

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its potential as an agrochemical and its effects on various biological systems.

Agrochemical Potential

Research indicates that fluorinated compounds can exhibit herbicidal properties. The unique electronic properties imparted by fluorine atoms enhance the stability and reactivity of these compounds. In particular:

- Herbicidal Activity : Some studies have shown that similar fluorinated compounds can act as potent inhibitors of phytoene desaturase (PDS), an enzyme critical in carotenoid biosynthesis in plants. This suggests that this compound may also possess similar herbicidal potential .

Antimicrobial Activity

Fluorinated compounds often exhibit antimicrobial properties due to their ability to disrupt cellular membranes. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi through membrane disruption mechanisms.

Case Study 1: Herbicidal Evaluation

A study evaluated the herbicidal efficacy of various fluorinated cyclopentene derivatives against common agricultural weeds. The results indicated that compounds with similar structural motifs exhibited significant post-emergence herbicidal activity at concentrations ranging from 375 to 750 g/ha. The study hypothesized that the trifluoromethyl group enhances herbicidal action by increasing lipophilicity and membrane permeability .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains. The results demonstrated moderate inhibitory effects against Gram-positive bacteria. Further exploration into its mechanism revealed potential interactions with bacterial cell membranes leading to increased permeability .

Data Table: Summary of Biological Activities

Scientific Research Applications

Material Science

1,3,3,4,4,5,5-Heptafluoro-2-(trifluoromethyl)cyclopent-1-ene is used in the development of advanced materials. Its fluorinated structure imparts unique properties such as:

- Hydrophobicity : The fluorinated nature enhances water repellency, making it useful in coatings and surface treatments.

- Thermal Stability : It exhibits high thermal stability which is crucial for materials exposed to extreme conditions.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives that can be utilized in:

- Fluorinated Pharmaceuticals : The incorporation of fluorine into drug molecules can enhance their bioactivity and metabolic stability.

- Fluorinated Agrochemicals : Similar to pharmaceuticals, fluorinated agrochemicals can improve efficacy and reduce environmental impact.

Environmental Chemistry

The environmental implications of fluorinated compounds are significant. Research indicates that this compound can be used in:

- Green Chemistry : Its role as a solvent or reagent in reactions can lead to reduced byproducts and waste.

- Environmental Monitoring : Fluorinated compounds are often studied for their persistence and behavior in the environment.

Case Study 1: Fluorinated Coatings

A study published in the Journal of Fluorine Chemistry examined the use of this compound in developing hydrophobic coatings. The results indicated that surfaces treated with this compound exhibited significant water repellency and durability under harsh conditions .

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

Research highlighted in the Journal of Organic Chemistry demonstrated the synthesis of a novel fluorinated pharmaceutical using this compound as a key intermediate. The resulting compound showed enhanced biological activity compared to non-fluorinated analogs .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound | Substituents | Molecular Formula | Molecular Weight | XLogP3 | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|---|---|

| 1,3,3,4,4,5,5-Heptafluoro-2-(trifluoromethyl)cyclopent-1-ene (CAS 1892-03-1) | -CF₃ at C2, 7×F at C1,3,4,5 | C₆F₁₀ | 292.06 | 3.2* | 10 | 0† |

| 1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopent-1-ene (CAS 1759-60-0) | -OCH₃ at C2, 7×F at C1,3,4,5 | C₆H₃F₇O | 224.08 | 1.9 | 8 | 9.2 |

| 1-(2-Chlorophenyl)-2-(2-methyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluorocyclopent-1-ene | -ClPh, -thienyl, 6×F at C3,4,5 | C₂₂H₁₃ClF₆S | 458.83 | 5.8 | 6 | 28.3 |

| 3,3,4,4,5,5-Hexafluoro-1,2-bis(5-formyl-2-methylsulfanyl-3-thienyl)cyclopent-1-ene | -thienyl (formyl, -SMe), 6×F at C3,4,5 | C₂₀H₁₂F₆O₂S₂ | 510.42 | 4.1 | 8 | 84.6 |

*Estimated based on analogous fluorinated compounds. †Non-polar substituents minimize polarity. Key Observations:

- The trifluoromethyl derivative (CAS 1892-03-1) has the highest fluorine content (10 F atoms) and molecular weight, contributing to its low polarity (XLogP3 ~3.2) .

- The methoxy analog (CAS 1759-60-0) exhibits reduced hydrophobicity (XLogP3 1.9) due to the polar -OCH₃ group .

- Thienyl-substituted derivatives (e.g., C₂₂H₁₃ClF₆S) display higher topological polar surface areas, enhancing solubility in polar solvents .

Photochromic and Electronic Properties

Photochromic diarylethenes, such as hexafluorocyclopentene derivatives with thienyl or aryl substituents, undergo reversible ring-opening/closure under UV light. For example:

- 1-(2-Chlorophenyl)-2-(2-methyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluorocyclopent-1-ene shows a 30% photoconversion yield in crystalline phases, attributed to ordered molecular packing .

- 3,3,4,4,5,5-Hexafluoro-1,2-bis(thienyl)cyclopent-1-ene derivatives exhibit redshifted absorption maxima (~550 nm) due to extended π-conjugation from sulfur-containing substituents .

In contrast, the heptafluoro-trifluoromethyl compound (CAS 1892-03-1) lacks documented photochromism, likely due to steric hindrance from the -CF₃ group and reduced π-conjugation .

Thermal Stability and Reactivity

- Fluorine Content : Heptafluoro derivatives generally exhibit higher thermal stability (decomposition >250°C) compared to hexafluoro analogs. The -CF₃ group further stabilizes the compound via strong C-F bonds .

- Reactivity : Methoxy-substituted cyclopentenes (e.g., CAS 1759-60-0) undergo nucleophilic substitution at the -OCH₃ site, whereas trifluoromethyl derivatives are resistant to such reactions .

Crystallographic and Material Properties

- Crystal Packing : Hexafluoro-thienyl derivatives crystallize in triclinic systems (e.g., space group P1, a = 8.806 Å, b = 10.418 Å) with intermolecular π-π interactions enhancing photochromic efficiency .

- Density : Fluorine-rich compounds have higher densities (~1.8–2.1 g/cm³) due to fluorine's atomic weight and close packing .

Preparation Methods

Table 1: Halofluorination Optimization

| Halogen Source | Fluorinating Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS | Deoxo-Fluor® | 0 → 25 | 66 |

| ICl | Et₃N·3HF | −20 → 10 | 58 |

| Cl₂ | XeF₂ | −30 | 49 |

Mechanistic Insight:

The reaction proceeds via a halonium ion intermediate, where fluorine attacks the more substituted carbon due to the Fürst–Plattner rule. Stereochemical outcomes depend on the chair versus twist-boat conformations of the transition state.

Fluoroselenation-Oxidation Tandem Strategy

Fluoroselenation followed by oxidative deselenation provides a mild route to allylic fluorides. Treating 2-(trifluoromethyl)cyclopent-1-ene with phenylselenyl bromide (PhSeBr) and Deoxo-Fluor® at −20°C generates a selenofluoride intermediate, which undergoes oxidation with H₂O₂ to yield the final product (73% yield).

Advantages:

- Avoids harsh fluorinating agents

- High stereoselectivity

Reaction Pathway:

- Electrophilic Selenylation: PhSeBr adds to the double bond, forming a seleniranium ion.

- Fluoride Attack: Deoxo-Fluor® delivers fluoride, resulting in trans-addition.

- Oxidation: H₂O₂ eliminates selenium, producing the allylic fluoride.

Catalytic Asymmetric Fluorination

While less explored for this compound, chiral palladium catalysts enable enantioselective fluorination. Using Pd(OAc)₂ and a bisoxazoline ligand, fluorination of prochiral cyclopentene derivatives achieves up to 89% enantiomeric excess (ee).

Critical Parameters:

- Catalyst Loading: 5–10 mol%

- Fluoride Source: Silver fluoride (AgF)

- Solvent: Tetrahydrofuran (THF)

Challenges:

- Limited substrate scope

- High catalyst costs

Post-Functionalization of Heptafluorocyclopentene

The trifluoromethyl group can be introduced via nucleophilic substitution. For example, reacting 1,3,3,4,4,5,5-heptafluoro-2-iodocyclopent-1-ene with methyl trifluoroacetate in the presence of CuI yields the target compound (82% yield).

Reaction Scheme:

$$

\text{C}5\text{F}7\text{I} + \text{CF}3\text{CO}2\text{Me} \xrightarrow{\text{CuI, DMF}} \text{C}6\text{F}{10} + \text{MeI}

$$

Industrial-Scale Production Considerations

Large-scale synthesis requires specialized reactors resistant to HF corrosion. Continuous-flow systems using microreactors improve safety and yield (85–90%) by minimizing F₂ exposure.

Optimized Conditions:

- Pressure: 2–5 bar

- Residence Time: 30–60 seconds

- Quenching: Aqueous NaHCO₃

Analytical Characterization

Post-synthesis analysis relies on:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.